Methyl 10-Oxooctadecanoate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications
Methyl 10-Oxooctadecanoate: A Comprehensive Technical Guide to Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 10-oxooctadecanoate, a keto ester derivative of stearic acid, is a long-chain fatty acid ester with significant applications across various scientific and industrial domains.[1][2] Its unique bifunctional nature, possessing both a ketone and a methyl ester group, makes it a valuable intermediate in organic synthesis and a molecule of interest for its potential biological activities.[1] This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and diverse applications of methyl 10-oxooctadecanoate, with a particular focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical Properties
Methyl 10-oxooctadecanoate is a white to off-white solid at room temperature.[2][3] A comprehensive summary of its key physicochemical properties is presented in Table 1. Understanding these properties is crucial for its handling, purification, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₆O₃ | [4] |
| Molecular Weight | 312.49 g/mol | [4] |
| Melting Point | 47-51 °C | [2][3] |
| Boiling Point | 407.8 °C at 760 mmHg | [2] |
| Density | 0.911 g/cm³ | [2] |
| Flash Point | 173.2 °C | [2] |
| CAS Number | 870-10-0 | [4] |
Synthesis of Methyl 10-Oxooctadecanoate
The synthesis of methyl 10-oxooctadecanoate can be approached through several strategic pathways, primarily involving the modification of readily available long-chain fatty acids or their derivatives. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials. Two principal and logically sound approaches are detailed below: the oxidation of methyl 10-hydroxyoctadecanoate and the epoxidation-rearrangement of methyl oleate.
Method 1: Oxidation of Methyl 10-Hydroxyoctadecanoate
This is a direct and efficient method that relies on the selective oxidation of a secondary alcohol to a ketone. The precursor, methyl 10-hydroxyoctadecanoate, can be synthesized from oleic acid via hydration or from other suitable precursors.
The core of this transformation is the conversion of the hydroxyl group at the C10 position to a carbonyl group. This is a standard transformation in organic chemistry, and several reagents can accomplish this with high efficiency. The choice of oxidant is critical to avoid over-oxidation or side reactions, especially given the presence of the ester functionality.
The Jones oxidation is a robust and well-established method for oxidizing secondary alcohols to ketones using chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone.[3][5][6]
Step-by-Step Methodology:
-
Dissolution of Starting Material: Dissolve methyl 10-hydroxyoctadecanoate (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Preparation of Jones Reagent: In a separate beaker, carefully dissolve chromium trioxide (CrO₃, 2 equivalents) in a minimal amount of water and then slowly add concentrated sulfuric acid (H₂SO₄, 2 equivalents). Caution: This process is highly exothermic and should be performed with extreme care in a fume hood.
-
Oxidation Reaction: Slowly add the prepared Jones reagent dropwise to the stirred solution of methyl 10-hydroxyoctadecanoate, maintaining the temperature at 0 °C. The color of the reaction mixture will change from orange-red to green, indicating the consumption of Cr(VI).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Quench the reaction by adding isopropanol to consume any excess oxidant. Dilute the mixture with water and extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Jones Oxidation of Methyl 10-hydroxyoctadecanoate.
For substrates sensitive to strong acids and chromium reagents, the Swern oxidation offers a milder alternative.[7][8][9][10][11] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.
Method 2: Epoxidation and Rearrangement of Methyl Oleate
This two-step approach leverages the readily available and inexpensive methyl oleate, the methyl ester of oleic acid. The key steps are the epoxidation of the double bond followed by a Lewis acid-catalyzed rearrangement of the epoxide to the ketone.
The epoxidation of the alkene in methyl oleate creates a strained three-membered ring. In the presence of a Lewis acid, this ring can be opened, and a subsequent hydride shift leads to the formation of the more stable carbonyl group. The position of the ketone (C9 or C10) can be influenced by the reaction conditions and the nature of the Lewis acid.
Step 1: Epoxidation of Methyl Oleate
-
Dissolution: Dissolve methyl oleate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Epoxidizing Agent: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid, followed by a brine wash. Dry the organic layer and concentrate to obtain the crude methyl 9,10-epoxyoctadecanoate.
Step 2: Rearrangement of the Epoxide
-
Dissolution: Dissolve the crude epoxide in an aprotic solvent like anhydrous diethyl ether or dichloromethane under an inert atmosphere.
-
Lewis Acid Addition: Cool the solution to 0 °C and add a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) (0.1-0.5 equivalents), dropwise.
-
Rearrangement: Allow the reaction to stir at 0 °C or room temperature while monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting mixture of isomeric ketones (9-oxo and 10-oxo) by column chromatography to isolate the desired methyl 10-oxooctadecanoate.
Caption: Synthesis via Epoxidation-Rearrangement.
Biological Properties and Relevance in Drug Development
Long-chain fatty acid esters, including keto derivatives, have garnered interest for their potential biological activities. While specific data for methyl 10-oxooctadecanoate is limited, the broader class of compounds provides valuable insights into its potential applications in drug development.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal properties of fatty acid methyl esters.[12][13] The lipophilic nature of these molecules allows them to interact with and disrupt the cell membranes of microorganisms. The presence of a ketone group in methyl 10-oxooctadecanoate may further enhance its antimicrobial potential by altering membrane fluidity or interacting with specific cellular targets. Further research is warranted to determine the minimum inhibitory concentration (MIC) of methyl 10-oxooctadecanoate against a panel of clinically relevant bacterial and fungal strains.
Cytotoxic and Anticancer Potential
Fatty acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, disruption of mitochondrial function, or interference with signaling pathways crucial for cancer cell proliferation. The cytotoxic potential of methyl 10-oxooctadecanoate should be evaluated to determine its IC50 values against different cancer cell lines, which would provide a preliminary assessment of its potential as an anticancer agent or a lead compound for the development of novel therapeutics.
As a Pharmaceutical Intermediate
Beyond its intrinsic biological activity, methyl 10-oxooctadecanoate serves as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its ketone and ester functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. This makes it a valuable building block for the synthesis of novel drug candidates with potential applications in various therapeutic areas.
Applications
The unique properties of methyl 10-oxooctadecanoate have led to its use in several industrial applications:
-
Chemical Industry: It is utilized as a chemical intermediate for the synthesis of lubricants, plasticizers, and other specialty chemicals.[1]
-
Cosmetics and Personal Care: Its emollient properties make it a suitable ingredient in creams, lotions, and other cosmetic formulations.[1]
-
Flavor and Fragrance Industry: It contributes to the scent profile of various products.[1]
-
Research and Development: It serves as a valuable research chemical for exploring the properties and applications of long-chain keto esters.[1]
Conclusion
Methyl 10-oxooctadecanoate is a multifaceted molecule with a growing range of applications. Its synthesis from readily available starting materials, coupled with its interesting physicochemical and potential biological properties, makes it a compound of significant interest to researchers in both academia and industry. For drug development professionals, it represents a potential lead compound for antimicrobial and anticancer therapies, as well as a versatile building block for the synthesis of novel pharmaceuticals. Further investigation into its specific biological activities and the development of optimized, scalable synthetic routes will undoubtedly unlock its full potential in the years to come.
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